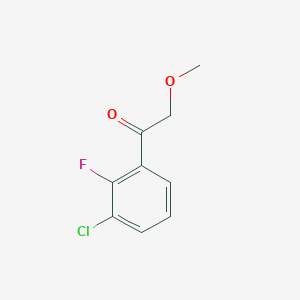
1-(3-Chloro-2-fluorophenyl)-2-methoxyethan-1-one
説明
1-(3-Chloro-2-fluorophenyl)-2-methoxyethan-1-one is a useful research compound. Its molecular formula is C9H8ClFO2 and its molecular weight is 202.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Chloro-2-fluorophenyl)-2-methoxyethan-1-one, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various derivatives related to this compound. The compound has shown promising results against several bacterial strains.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| This compound | Escherichia coli | 16 µg/mL |
These results indicate moderate antibacterial activity, particularly against Staphylococcus aureus, which is significant given the rising antibiotic resistance observed in various pathogens .
Anticancer Activity
The anticancer potential of this compound has also been explored. A study evaluated its effects on breast cancer cell lines, revealing that it induces apoptosis and inhibits cell proliferation.
The compound was found to affect key signaling pathways involved in cancer progression. Specifically, it was shown to:
- Induce oxidative stress in cancer cells.
- Suppress the Notch-AKT signaling pathway, which is crucial for cell survival and proliferation.
Case Studies
In a notable case study involving MCF-7 breast cancer cells, the compound demonstrated significant cytotoxic effects with an IC50 value of approximately 4 µM after 48 hours of treatment. This suggests that the compound could be a candidate for further development in cancer therapeutics .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h |
|---|---|---|
| MCF-7 | 5.00 | 4.00 |
| MDA-MB-231 | 3.50 | 2.80 |
Additional Pharmacological Effects
Beyond antimicrobial and anticancer activities, preliminary studies suggest that this compound may exhibit anti-inflammatory properties. This is hypothesized based on its structural similarities to known anti-inflammatory agents.
科学的研究の応用
Antimicrobial Properties
Research indicates that compounds similar to 1-(3-Chloro-2-fluorophenyl)-2-methoxyethan-1-one exhibit notable antimicrobial activity. For instance, derivatives with similar functional groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Case Study : A study reported the synthesis of phenyl guanidine derivatives, which demonstrated varying degrees of antibacterial activity with minimum inhibitory concentrations (MICs) as low as 4 µg/mL against E. coli .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Case Study : In a study conducted by the National Cancer Institute (NCI), related compounds exhibited significant cytotoxicity against a panel of human tumor cell lines, with some showing IC50 values in the micromolar range . The proposed mechanism includes the induction of reactive oxygen species (ROS) leading to apoptosis.
Synthetic Utility
This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including:
- Alkylation Reactions : The compound can be used in alkylation reactions to form more complex structures.
- Coupling Reactions : It serves as a coupling partner in reactions aimed at synthesizing biologically active molecules.
Example Synthetic Pathway
A typical synthetic route might involve the reaction of this compound with nucleophiles under basic conditions to yield substituted derivatives that may possess enhanced biological activity.
特性
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-5-8(12)6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMZZFNOVODRSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=C(C(=CC=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















